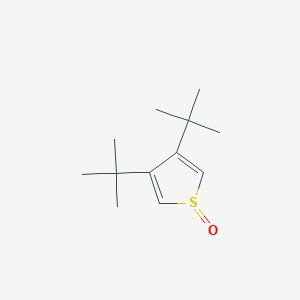
Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di-tert-butylthiophene 1-oxide is a heterocyclic organic compound with the molecular formula C12H20OS. It is a derivative of thiophene, where the sulfur atom is oxidized to form a sulfoxide group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 3,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds as follows:
3,4-Di-tert-butylthiophene+m-CPBA→3,4-Di-tert-butylthiophene 1-oxide
The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for 3,4-Di-tert-butylthiophene 1-oxide are not well-documented, the general approach would involve large-scale oxidation processes using similar oxidizing agents and conditions as described above. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
3,4-Di-tert-butylthiophene 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 3,4-Di-tert-butylthiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Thiophene 1,1-dioxide.
Reduction: 3,4-Di-tert-butylthiophene.
Substitution: Substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
3,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study π-face selectivity in addition reactions.
Industry: Used in the synthesis of photoelectric materials and other advanced materials.
作用機序
The mechanism of action of 3,4-Di-tert-butylthiophene 1-oxide in chemical reactions involves the activation of the sulfoxide group, which can participate in various addition and substitution reactions. The π-face selectivity observed in its reactions is attributed to the conformational changes and orbital interactions at the transition states .
類似化合物との比較
Similar Compounds
Thiophene 1-oxide: Lacks the bulky tert-butyl groups, making it less sterically hindered.
Thiophene 1,1-dioxide: Further oxidized form with different reactivity.
3,4-Di-tert-butylthiophene: The non-oxidized form of the compound.
Uniqueness
3,4-Di-tert-butylthiophene 1-oxide is unique due to the presence of bulky tert-butyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects and π-face selectivity in organic synthesis .
特性
CAS番号 |
118888-09-8 |
|---|---|
分子式 |
C12H20OS |
分子量 |
212.35 g/mol |
IUPAC名 |
3,4-ditert-butylthiophene 1-oxide |
InChI |
InChI=1S/C12H20OS/c1-11(2,3)9-7-14(13)8-10(9)12(4,5)6/h7-8H,1-6H3 |
InChIキー |
QMLNGJDABPIMFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CS(=O)C=C1C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




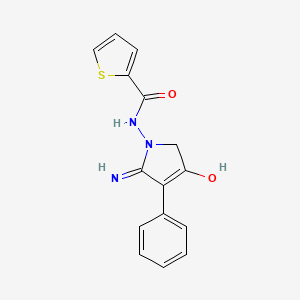
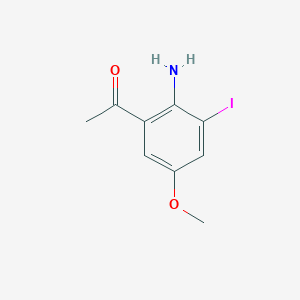

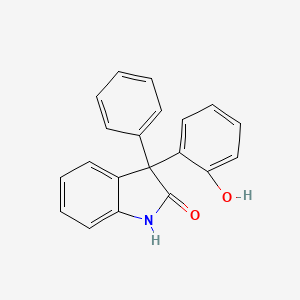
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)


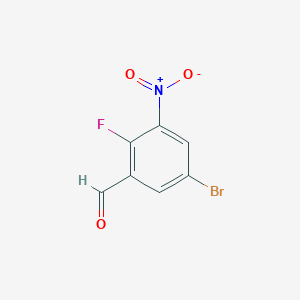
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
